molecular formula C8H12O5 B7781007 2-(Tetrahydrofuran-2-yl)succinic acid CAS No. 10486-63-2

2-(Tetrahydrofuran-2-yl)succinic acid

Cat. No.: B7781007
CAS No.: 10486-63-2
M. Wt: 188.18 g/mol
InChI Key: YPTJQLHSRLXMCY-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)butanedioic acid is an organic compound with the molecular formula C8H12O6. It is a derivative of butanedioic acid, where one of the hydrogen atoms is replaced by an oxolan-2-yl group. This compound is known for its unique structure, which combines the properties of both oxolane and butanedioic acid, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-2-yl)butanedioic acid typically involves the reaction of butanedioic acid with oxolane under specific conditions. One common method is the esterification of butanedioic acid with oxolane in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 2-(oxolan-2-yl)butanedioic acid can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The oxolan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Oxo derivatives of 2-(oxolan-2-yl)butanedioic acid.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Oxolan-2-yl)butanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(oxolan-2-yl)butanedioic acid involves its interaction with specific molecular targets. The oxolan-2-yl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The butanedioic acid moiety can participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydrofuran-2-yl)butanedioic acid: Similar structure but with a tetrahydrofuran ring.

    2-(Pyrrolidin-2-yl)butanedioic acid: Contains a pyrrolidine ring instead of oxolane.

Uniqueness

2-(Oxolan-2-yl)butanedioic acid is unique due to its combination of oxolane and butanedioic acid properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(oxolan-2-yl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c9-7(10)4-5(8(11)12)6-2-1-3-13-6/h5-6H,1-4H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTJQLHSRLXMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277383
Record name 2-(Tetrahydro-2-furanyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10486-63-2
Record name 2-(Tetrahydro-2-furanyl)butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10486-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Tetrahydro-2-furanyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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